molecular formula C11H9NO2 B1581907 8-Acetoxyquinoline CAS No. 2598-29-0

8-Acetoxyquinoline

Cat. No. B1581907
CAS RN: 2598-29-0
M. Wt: 187.19 g/mol
InChI Key: MZPCTRNDYNHZQE-UHFFFAOYSA-N
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Description

8-Acetoxyquinoline is a chemical compound with the molecular formula C11H9NO2 . It is also known by other names such as 8-Chinolinyl-acetat, 8-Quinolinol, 8-acetate, and quinolin-8-yl acetate .


Synthesis Analysis

While specific synthesis methods for 8-Acetoxyquinoline were not found in the search results, there are related studies on the synthesis of 8-Hydroxyquinoline derivatives . For instance, 8-Hydroxyquinoline has been coupled with diazonium salt obtained from 2-amino-6-nitrotoluene and 4-chloro-aniline to prepare novel 8-Hydroxyquinoline-based azo dyes .


Molecular Structure Analysis

The molecular structure of 8-Acetoxyquinoline consists of 11 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The average mass is 187.195 Da and the monoisotopic mass is 187.063324 Da .


Physical And Chemical Properties Analysis

8-Acetoxyquinoline is a solid substance . Its melting point is between 53-57° C . The molecular weight is 187.20 .

Scientific Research Applications

Antimicrobial and Anticancer Properties

8-Acetoxyquinoline and its derivatives have shown significant potential in medicinal chemistry, notably in the development of treatments for various diseases. These compounds exhibit a range of biological activities, including antimicrobial, anticancer, and antifungal effects. The synthesis and biological activity of 8-hydroxyquinolines, a related group, have been extensively studied due to their therapeutic value and potential as building blocks for pharmacologically active scaffolds. This is particularly relevant in the synthesis of novel agents for anti-proliferative, anti-microbial, anti-fungal, and anti-viral therapies, as well as for treating neurodegenerative disorders (Saadeh, Sweidan, & Mubarak, 2020).

Alzheimer's Disease Treatment

In the context of Alzheimer's disease, 8-hydroxyquinolines have been identified as potential therapeutic agents. Research has shown that certain derivatives, like tacrine-8-hydroxyquinoline hybrids, can serve as multifunctional drugs for Alzheimer's treatment. These hybrids exhibit properties such as cholinergic and antioxidant activities, along with the ability to complex copper. They have been found to be potent inhibitors of human acetyl- and butyrylcholinesterase, suggesting their potential in decreasing beta-amyloid levels, a key factor in Alzheimer's disease (Fernández-Bachiller et al., 2010).

Metal Precipitation in Analytical Chemistry

8-Acetoxyquinoline has been used in the precipitation of metals from solutions, demonstrating its usefulness in analytical chemistry. Studies indicate its efficiency in precipitating aluminium with superior physical characteristics compared to conventional methods. This property is significant for separating aluminium from other elements like magnesium or calcium, which is vital in various analytical procedures (Marec, Salesin, & Gordon, 1961).

Catalysis and Reaction Mechanisms

The role of 8-acetoxyquinoline in catalytic processes has been explored, particularly in hydrolysis reactions. Studies have shown that its presence can influence the rate and mechanism of reactions, such as the hydrolysis of 8-acetoxyquinoline itself, which is subject to copper II catalysis. Understanding these interactions is crucial for developing new catalytic processes and improving existing ones in chemical synthesis (Wasmuth & Freiser, 1962).

Textile Industry Applications

The antibacterial properties of 8-hydroxyquinoline have been investigated for use in the textile industry, particularly for medical textiles. When applied to cotton fabrics, it shows promising antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus. This suggests its potential as a safer alternative to heavy metal-based applications for creating antibacterial textile products (Buyukakinci & Tezcan, 2018).

Safety And Hazards

Safety data for 8-Acetoxyquinoline suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .

properties

IUPAC Name

quinolin-8-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8(13)14-10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPCTRNDYNHZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180642
Record name 8-Quinolinol, acetate (ester)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Acetoxyquinoline

CAS RN

2598-29-0
Record name 8-Acetoxyquinoline
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Record name 8-Acetoxyquinoline
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Record name 2598-29-0
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Record name 8-Quinolinol, acetate (ester)
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Record name 8-quinolyl acetate
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Record name 8-Acetoxyquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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